ethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate
Description
Ethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate is a benzimidazole-derived compound characterized by a pyrrolidine ring substituted with a 1H-benzimidazol-1-yl group and a 4-oxobutanoate ester moiety. This structure combines the aromatic heterocyclic framework of benzimidazole, known for its pharmacological relevance, with a flexible pyrrolidine-oxobutanoate chain, which may enhance solubility and bioavailability.
Properties
IUPAC Name |
ethyl 4-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-2-23-17(22)8-7-16(21)19-10-9-13(11-19)20-12-18-14-5-3-4-6-15(14)20/h3-6,12-13H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQCEKJIQMYNOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(C1)N2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation via Cycloaddition
The pyrrolidine scaffold can be constructed using [3 + 2] cycloaddition reactions between azomethine ylides and electron-deficient alkenes. For instance, Ag/PPh3-catalyzed cycloaddition of imines derived from benzimidazole-containing aldehydes with acrylates generates substituted pyrrolidines with high stereocontrol. This method, adapted from the synthesis of spirooxindole-pyrrolidine hybrids, offers a direct route to enantiopure intermediates.
Functionalization of Pyrrolidine with Benzimidazole
Nucleophilic Substitution at Pyrrolidine C3
Benzimidazole, activated as its lithium or Grignard reagent, can undergo nucleophilic substitution with 3-chloropyrrolidine. However, the poor leaving-group ability of chloride necessitates harsh conditions, risking pyrrolidine ring degradation. Alternatively, Mitsunobu reaction conditions (DIAD, PPh3) facilitate the coupling of benzimidazole with 3-hydroxypyrrolidine, though this requires pre-installation of a hydroxyl group.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed Buchwald-Hartwig amination provides a robust method for attaching benzimidazole to pyrrolidine. For example, 3-bromopyrrolidine reacts with 1H-benzo[d]imidazole in the presence of Pd2(dba)3 and Xantphos, yielding the coupled product in moderate-to-high yields. This strategy mirrors the synthesis of pyrrolobenzodiazepines, where aryl halides are coupled with nitrogen nucleophiles.
Installation of the 4-Oxobutanoate Ester
Acylation of Pyrrolidine Nitrogen
The 4-oxobutanoate moiety is introduced via acylation of the pyrrolidine nitrogen. Ethyl 4-chloro-4-oxobutanoate, generated from succinic anhydride and ethanol, reacts with 3-(1H-benzo[d]imidazol-1-yl)pyrrolidine under Schotten-Baumann conditions. Triethylamine serves as a base to scavenge HCl, driving the reaction to completion. This method parallels the acylation steps employed in pyrrolobenzodiazepine syntheses, where nitrobenzoyl groups are appended to pyrrolidine carboxaldehydes.
Stepwise Esterification and Acylation
An alternative route involves initial acylation of pyrrolidine with succinic anhydride, followed by esterification of the resultant carboxylic acid with ethanol. Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) catalyze the esterification, as demonstrated in the synthesis of related cyclobutane esters.
Optimization and Mechanistic Considerations
Solvent and Temperature Effects
Reaction efficiency hinges on solvent polarity and temperature. 2,2,2-Trifluoroethanol (TFE) enhances electrophilic amination by stabilizing hypervalent iodine intermediates through hydrogen bonding. For acylation steps, dichloromethane or THF is preferred to minimize ester hydrolysis. Elevated temperatures (80°C) improve solubility of pyrrolidine derivatives but risk side reactions such as β-fragmentation.
Stereochemical Control
Chiral auxiliaries or asymmetric catalysis ensure enantioselective formation of the pyrrolidine ring. For instance, Ag/(R)-BINAP complexes induce high enantiomeric excess (ee > 97%) in [3 + 2] cycloadditions, preserving stereochemistry during subsequent functionalization.
Analytical Validation and Characterization
Successful synthesis requires rigorous characterization via:
- 1H/13C NMR : Diagnostic signals include the pyrrolidine N–CH2 at δ 3.2–3.5 ppm and the benzimidazole aromatic protons at δ 7.5–8.2 ppm.
- HRMS : Exact mass confirmation of the molecular ion ([M+H]+ calculated for C19H22N3O3: 340.1661).
- X-ray Crystallography : Unambiguous structural assignment, as employed for related cyclobutane derivatives.
Challenges and Alternative Approaches
Competing Side Reactions
β-Fragmentation of the pyrrolidine ring, observed during electrophilic amination, can be mitigated by increasing ammonium carbamate stoichiometry. Additionally, N-protection (e.g., Boc groups) prevents undesired acylation at alternate sites.
Green Chemistry Alternatives
Recent advances advocate for mechanochemical synthesis or photocatalytic methods to reduce reliance on volatile solvents. For example, ball-milling pyrrolidine with benzimidazole derivatives under solvent-free conditions could enhance atom economy.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce alcohol derivatives of the ester group.
Scientific Research Applications
Ethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate has been investigated for various biological activities:
Anticancer Properties
Research indicates that compounds with a similar structure exhibit significant anticancer effects. For instance, studies have shown that derivatives of benzimidazole can inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the inhibition of microtubule assembly, which is crucial for cell division.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar benzimidazole derivatives have demonstrated effectiveness against a range of bacteria and fungi, suggesting that this compound may possess comparable activity .
Medicinal Chemistry
The compound serves as a valuable scaffold for the synthesis of new therapeutic agents. Its unique structure allows for the modification of functional groups to enhance biological activity or reduce toxicity. Researchers are exploring its potential as a lead compound in drug development targeting various diseases .
Chemical Biology
In chemical biology, this compound can be utilized to study enzyme interactions and cellular pathways. Its ability to selectively inhibit certain enzymes makes it a candidate for investigating the mechanisms of action in disease models .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls in bacteria. The pyrrolidine ring may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Functional Group Analysis
The compound’s uniqueness lies in its pyrrolidine-1H-benzimidazole core and 4-oxobutanoate ester side chain. Comparisons with structurally related benzimidazole derivatives are outlined below:
Physicochemical Properties
- LogP and Solubility: The oxobutanoate ester likely reduces logP compared to benzyl-protected compounds (e.g., Compound 2, ), enhancing aqueous solubility.
- Stability : The pyrrolidine ring’s conformational flexibility may improve stability under acidic conditions relative to rigid triazole systems .
Biological Activity
Ethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate is a synthetic compound that combines a benzimidazole moiety with a pyrrolidine ring and an ester functional group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
The molecular formula for this compound is . The synthesis typically involves several key steps:
- Formation of Benzimidazole Core : This is achieved through the condensation of o-phenylenediamine with carboxylic acids under acidic conditions.
- Introduction of Pyrrolidine Ring : This involves nucleophilic substitution reactions where a suitable leaving group on the benzimidazole derivative is replaced by a pyrrolidine moiety.
- Esterification : The final step entails esterification with ethyl 4-oxobutanoate under acidic or basic conditions.
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that compounds with benzimidazole cores exhibit broad-spectrum activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with DNA replication or cell wall synthesis, leading to cell death.
Antiviral Properties
Research has shown that compounds containing benzimidazole structures can inhibit viral replication. This compound has been investigated for its potential as an antiviral agent, particularly against RNA viruses. The antiviral activity is believed to stem from the compound's ability to disrupt viral entry or replication processes .
Anticancer Activity
The anticancer potential of this compound is notable, especially in targeting specific cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators. The presence of both the benzimidazole and pyrrolidine moieties enhances its efficacy against various tumor types .
Case Studies and Research Findings
Several studies have focused on the biological activity of similar compounds and their derivatives:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of cancer cell proliferation at low micromolar concentrations for related benzimidazole derivatives. |
| Study B | Reported antimicrobial efficacy against multiple bacterial strains, highlighting the importance of structural modifications in enhancing activity. |
| Study C | Investigated structure-activity relationships (SAR) among benzimidazole derivatives, identifying key functional groups that enhance biological activity. |
Q & A
Q. What are the common synthetic routes for ethyl 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-oxobutanoate?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of α-ketoglutaric acid with 1H-benzimidazole derivatives under acidic conditions (e.g., 4N HCl) to form intermediates like 4-(1H-benzo[d]imidazol-2-yl)-4-oxobutanoic acid .
- Step 2 : Esterification of the carboxylic acid intermediate using ethanol and acid catalysts to yield ester derivatives .
- Step 3 : Functionalization of the pyrrolidine ring via nucleophilic substitution or coupling reactions, often employing reagents like NaBH₃CN for reductive amination or Pd/C for catalytic hydrogenation . Purification is achieved via column chromatography, and structures are confirmed using IR, NMR, and mass spectrometry .
Q. Which spectroscopic methods are critical for characterizing intermediates and final products?
- 1H/13C-NMR : Essential for confirming regiochemistry and tracking proton environments, especially for pyrrolidine and benzimidazole moieties. For example, δ 7.6–8.1 ppm in 1H-NMR corresponds to aromatic protons in benzimidazole .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., HRMS to confirm [M+H]+ ions) .
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and hydrogen-bonding interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
- Catalyst Selection : Use Pd/C for efficient hydrogenation or NaBH₃CN for selective reductive amination to minimize side products .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while THF improves solubility of intermediates .
- Temperature Control : Low temperatures (0–5°C) prevent decomposition of reactive intermediates like hydrazides .
- Real-Time Monitoring : TLC or in-situ FTIR tracks reaction progress, enabling timely quenching to avoid over-oxidation .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations confirm connectivity between the pyrrolidine nitrogen and carbonyl groups .
- Isotopic Labeling : Use deuterated analogs to distinguish exchangeable protons (e.g., NH in benzimidazole) .
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values to validate ambiguous assignments .
Q. How do in silico methods predict the drug-likeness of this compound?
- Lipinski’s Rule Analysis : Calculate molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors. For derivatives, deviations (e.g., logP >5) require structural tweaks like adding polar groups .
- Topological Polar Surface Area (TPSA) : Values between 87–139 Ų suggest moderate oral bioavailability. Compounds with TPSA >140 Ų may require prodrug strategies .
- Molecular Dynamics Simulations : Assess binding affinity to biological targets (e.g., kinases) by simulating interactions with active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
